3-chloro-7-methoxy-1H-quinoxalin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-7-methoxy-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-5-2-3-6-7(4-5)12-9(13)8(10)11-6/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFYLPDGSITMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=O)N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Functionalization Strategies of 3 Chloro 7 Methoxy 1h Quinoxalin 2 One
General Reactivity Profile of the Quinoxalin-2-one Scaffold in Synthetic Chemistry
The quinoxalin-2(1H)-one core is a privileged heterocyclic motif in medicinal chemistry and materials science, largely due to its versatile reactivity. mdpi.com The scaffold is characterized by an electron-deficient pyrazine ring fused to a benzene ring. This electronic nature makes the C-3 position, part of an enamine-like double bond, particularly susceptible to attack by radical species and, under certain conditions, nucleophiles. rsc.orgchim.it Direct C-H functionalization at this C-3 position has become the most cost-effective and prominent strategy for synthesizing a diverse library of derivatives, avoiding the need for pre-functionalized starting materials. mdpi.com The reactivity of the scaffold can be modulated by substituents on both the benzene and pyrazine rings. The nitrogen atom at the 1-position (1H) is an amide nitrogen, which can be deprotonated and subsequently functionalized, typically via alkylation or arylation.
Direct C-H Functionalization at the C-3 Position of Quinoxalin-2-ones
The direct functionalization of the C-3 C-H bond is a cornerstone of quinoxalin-2-one chemistry, allowing for the direct installation of a vast range of substituents. chim.it This approach is highly atom-economical and has been realized through various methodologies, including oxidative, photochemical, and electrochemical reactions.
C-C Bond Forming Reactions (e.g., Alkylation, Arylation, Acylation, Cyanation, Alkenylation, Alkynylation)
The formation of new carbon-carbon bonds at the C-3 position is a widely explored avenue for derivatization.
Alkylation: A plethora of methods have been developed for C-3 alkylation, often proceeding through a radical-mediated mechanism. These methods utilize diverse alkyl radical precursors under various conditions. acs.orgacs.orgresearchgate.net Phenyliodine(III) dicarboxylates, for instance, serve as effective alkylating agents under visible light, proceeding via a decarboxylative radical coupling. rsc.org Another approach involves the use of 4-alkyl-1,4-dihydropyridines as alkyl radical precursors, accelerated by acetoxybenziodoxole under visible light irradiation without the need for a photoredox catalyst. researchgate.net
Arylation: Direct C-3 arylation introduces aromatic moieties, extending the π-conjugated system. Methodologies often employ radical processes. Iodosobenzene-promoted oxidative C-3 arylation with arylhydrazines provides 3-arylquinoxalin-2(H)-one derivatives under mild conditions. nih.gov Alternatively, diaryliodonium salts can serve as aryl radical sources for the C-3 arylation. nih.gov
Acylation: The introduction of an acyl group at the C-3 position can be achieved through metal-free oxidative coupling. A direct C-3–H acylation of quinoxalin-2(1H)-ones with α-oxocarboxylic acids, promoted by Phenyliodine(III) diacetate (PIDA), proceeds rapidly via a radical process to yield 3-acylated products. acs.org
Cyanation: A transition-metal-free direct C-3 cyanation has been developed using ammonium thiocyanate (NH₄SCN) as a safe and convenient cyanide source. rsc.org The reaction is mediated by tert-butyl hydroperoxide (TBHP) and demonstrates broad substrate scope and excellent regioselectivity. rsc.org
Alkenylation: Direct C-3 vinylation of quinoxalin-2(1H)-ones has been accomplished under metal-free conditions using alkenes. nih.gov This cross-dehydrogenative coupling reaction is typically promoted by an oxidant like ammonium persulfate ((NH₄)₂S₂O₈) to form the desired 3-vinylated products. nih.gov
Alkynylation: While direct C-H alkynylation is less common, the introduction of alkynyl groups is typically achieved via cross-coupling reactions on a C-3 halogenated quinoxalin-2-one precursor, as discussed in section 3.3.
| Reaction Type | Reagents & Conditions | Product Type | Reference(s) |
| Alkylation | Phenyliodine(III) dicarboxylates, Visible Light | 3-Alkylquinoxalin-2(1H)-one | rsc.org |
| Arylation | Arylhydrazines, Iodosobenzene, O₂ | 3-Arylquinoxalin-2(1H)-one | nih.gov |
| Acylation | α-Oxocarboxylic acids, PIDA, Heat | 3-Acylquinoxalin-2(1H)-one | acs.org |
| Cyanation | NH₄SCN, TBHP | 3-Cyanoquinoxalin-2(1H)-one | rsc.org |
| Alkenylation | Alkenes, (NH₄)₂S₂O₈ | 3-Vinylquinoxalin-2(1H)-one | nih.gov |
C-Heteroatom Bond Forming Reactions (e.g., Amination, Alkoxylation, Sulfenylation, Phosphonation, Halogenation)
The installation of heteroatom-containing functional groups at the C-3 position is crucial for modulating the biological and material properties of the quinoxalin-2-one scaffold.
Amination: C-3 amination can be achieved through a visible-light-induced C(sp²)-H/N-H cross-dehydrogenative coupling with aliphatic amines, proceeding through a radical process. acs.org Copper-catalyzed methods have also been reported, using molecular oxygen as the oxidant to couple quinoxalin-2(1H)-ones with primary or secondary amines.
Alkoxylation: A facile and catalyst-free alkoxylation of quinoxalin-2(1H)-ones with primary or secondary alcohols has been developed. nih.gov This cross-dehydrogenative coupling utilizes PhI(OTFA)₂ as an oxidant to afford 3-alkoxyquinoxalin-2(1H)-ones in good yields. nih.gov
Sulfenylation: Sunlight-induced, heterogeneous photocatalyst-free sulfenylation of quinoxalin-2(1H)-ones with thiols can be performed using recyclable graphitic carbon nitride (g-C₃N₄) under an ambient air atmosphere.
Phosphonation: The direct C-3 phosphonation of quinoxalin-2(1H)-ones with H-phosphonates, H-phosphinates, or H-phosphine oxides can be performed under transition-metal-free conditions, typically using an oxidant like K₂S₂O₈.
Halogenation: While direct C-H halogenation at the C-3 position is not the most common route, palladium-catalyzed methods have been developed for the regioselective ortho-halogenation of C-3 aryl-substituted quinoxalin-2-ones using N-halosuccinimides (NXS), where the quinoxalinone nitrogen acts as a directing group. researchgate.net This indicates the feasibility of targeted halogenation on the broader scaffold.
| Reaction Type | Reagents & Conditions | Product Type | Reference(s) |
| Amination | Aliphatic amines, Visible Light, Air | 3-Aminoquinoxalin-2(1H)-one | acs.org |
| Alkoxylation | Alcohols, PhI(OTFA)₂ | 3-Alkoxyquinoxalin-2(1H)-one | nih.gov |
| Sulfenylation | Thiols, g-C₃N₄, Sunlight, Air | 3-Sulfenylquinoxalin-2(1H)-one | |
| Phosphonation | H-Phosphonates, K₂S₂O₈ | 3-Phosphonylquinoxalin-2(1H)-one | |
| Halogenation | N-Halosuccinimides, Pd-catalyst | 3-Haloquinoxalin-2(1H)-one | researchgate.net |
Reactions Involving the C-3 Chloro Substituent (e.g., Nucleophilic Aromatic Substitution, Cross-Coupling Reactions)
The C-3 chloro substituent in 3-chloro-7-methoxy-1H-quinoxalin-2-one is a versatile handle for further functionalization, acting as a leaving group in both nucleophilic aromatic substitution (SₙAr) and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the quinoxalin-2-one ring system activates the C-3 position towards nucleophilic attack. The chloro group can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity.
Cross-Coupling Reactions: The C-3 chloro group is an excellent electrophilic partner for various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the 3-chloro-quinoxalinone with aryl or vinyl boronic acids (or their esters) in the presence of a palladium catalyst and a base. wikipedia.org This is a primary method for accessing 3-aryl- and 3-vinyl-quinoxalin-2-ones.
Buchwald-Hartwig Amination: This powerful reaction allows for the formation of C-N bonds by coupling the 3-chloro-quinoxalinone with a wide range of primary and secondary amines, catalyzed by a palladium-ligand complex. wikipedia.orgbeilstein-journals.org It offers a complementary route to the direct C-H amination and is particularly useful for introducing specific or sterically hindered amine functionalities.
Sonogashira Coupling: This reaction is used to form C-C triple bonds by coupling the 3-chloro-quinoxalinone with terminal alkynes, typically using a palladium catalyst, a copper(I) co-catalyst, and a base. This is the principal method for synthesizing 3-alkynyl-quinoxalin-2-ones.
Transformations at the 1H-Nitrogen Position of the Quinoxalin-2-one System
The amide nitrogen at the N-1 position can be readily functionalized, most commonly through alkylation or arylation. This transformation is typically achieved by first deprotonating the N-H bond with a suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃)) to form the corresponding anion. This nucleophilic anion then reacts with an electrophile, such as an alkyl halide (e.g., methyl iodide, benzyl bromide) or an activated aryl halide, in a standard Sₙ2 or SₙAr reaction to yield the N-substituted quinoxalin-2-one. rsc.org Many C-3 functionalization protocols are performed on N-alkylated substrates to improve solubility and avoid potential side reactions at the N-H position. acs.org
Reactivity and Modifications of the Methoxy (B1213986) Group on the Quinoxaline (B1680401) Ring
The 7-methoxy group is an electron-donating group attached to the benzene portion of the quinoxaline scaffold. As a typical aryl methyl ether, its primary and most synthetically useful transformation is ether cleavage, or demethylation, to yield the corresponding 7-hydroxy-quinoxalin-2-one. This reaction is classically achieved using strong Lewis acids, with boron tribromide (BBr₃) in an inert solvent like dichloromethane (DCM) being the most common and effective reagent. Other reagents capable of cleaving aryl methyl ethers include strong protic acids like hydrobromic acid (HBr). The resulting hydroxyl group can then serve as a handle for further functionalization, such as O-alkylation, acylation, or conversion to a triflate for cross-coupling reactions, thereby expanding the synthetic utility of the scaffold.
Mechanistic Investigations of Chemical Transformations and Reaction Pathways
The chemical reactivity of this compound is governed by the interplay of its distinct functional groups and the electronic nature of the bicyclic core. Mechanistic investigations into its transformations primarily focus on two key areas: the synthesis of the quinoxalinone scaffold itself and the subsequent functionalization, which predominantly involves the substitution of the C3-chloro group. While direct C3-H functionalization is a major area of research for the broader quinoxalin-2(1H)-one class, for the title compound, transformations are centered on the reactivity of the C-Cl bond.
Synthesis via Hinsberg Condensation: A Mechanistic Overview
The foundational synthesis of the 7-methoxy-1H-quinoxalin-2-one core typically proceeds via the Hinsberg quinoxaline synthesis. This involves the cyclocondensation reaction between a substituted o-phenylenediamine (B120857) and an α-ketoester.
The reaction is initiated by the nucleophilic attack of one of the amino groups of 4-methoxy-1,2-phenylenediamine onto the electrophilic ketone carbonyl of an α-ketoester, such as ethyl pyruvate. This is followed by a dehydration step, leading to the formation of an imine intermediate. An intramolecular cyclization then occurs as the second amino group attacks the ester carbonyl. A final elimination of the alcohol (e.g., ethanol) from the tetrahedral intermediate yields the stable, aromatic 7-methoxy-1H-quinoxalin-2-one ring system. The regioselectivity, which results in the 7-methoxy isomer rather than the 6-methoxy isomer, is dictated by the electronic effects of the methoxy group on the nucleophilicity of the two amino groups of the precursor.
| Step | Description | Intermediate Type |
| 1 | Nucleophilic attack of an amino group on the α-keto carbonyl. | Tetrahedral Adduct |
| 2 | Dehydration to form an imine. | Schiff Base/Imine |
| 3 | Intramolecular nucleophilic attack of the second amino group on the ester carbonyl. | Tetrahedral Intermediate |
| 4 | Elimination of alcohol (e.g., ethanol) to form the pyrazinone ring. | Aromatic Quinoxalinone |
This table provides a generalized pathway for the Hinsberg synthesis of the quinoxalinone core.
Nucleophilic Aromatic Substitution (SNAr) at the C3-Position
The primary reaction pathway for the functionalization of this compound is nucleophilic aromatic substitution (SNAr). The chloro-substituent at the C3 position serves as a good leaving group, and the carbon atom at this position is rendered significantly electrophilic by the cumulative electron-withdrawing effects of the adjacent carbonyl group and the ring nitrogen atoms.
The mechanism proceeds via a two-step addition-elimination sequence:
Nucleophilic Addition: A nucleophile (e.g., an amine, thiol, or alkoxide) attacks the C3 carbon, breaking the aromaticity of the pyrazinone ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the electron-withdrawing groups of the ring, particularly onto the oxygen of the carbonyl group and the nitrogen atoms.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion, yielding the 3-substituted quinoxalinone product.
The 7-methoxy group, being an electron-donating group, has a modest electronic influence on this mechanism. While it donates electron density to the benzene portion of the ring system, its effect on the electrophilicity of the C3-carbon is attenuated. The powerful electron-withdrawing character of the pyrazinone ring remains the dominant factor, ensuring that the SNAr reaction proceeds efficiently with a wide range of nucleophiles.
Radical-Mediated Transformations: A Comparative Perspective
While the C3 position of the title compound is chlorinated, it is crucial to understand the radical-mediated pathways that dominate the functionalization of parent quinoxalin-2(1H)-ones (where C3 is C-H). These mechanisms provide context for the broader reactivity of the quinoxalinone scaffold and are often explored in multi-component reactions. mdpi.com
These reactions typically involve three key stages:
Radical Generation: An initiator, often a chemical oxidant like potassium persulfate (K₂S₂O₈) or a photocatalyst under visible light irradiation, generates a reactive radical species from a stable precursor. mdpi.com
Radical Addition: The generated radical adds to the electron-deficient C3 position of the quinoxalin-2(1H)-one ring.
Oxidative Rearomatization: The resulting radical intermediate is then oxidized, often by the oxidant used for initiation or by atmospheric oxygen, followed by deprotonation to yield the C3-functionalized product and restore aromaticity.
Many modern protocols utilize these radical pathways in three-component reactions, for instance, reacting a quinoxalinone, an alkene, and a radical source (e.g., a trifluoromethyl or alkyl source) in a single step. mdpi.comnih.gov The mechanism follows a cascade process where the initial radical adds to the alkene, and the resultant radical then engages the quinoxalinone.
| Transformation Type | Typical Reagents/Conditions | Key Mechanistic Feature | Applicability to 3-Chloro Derivative |
| Alkylation | Alkenes, H₂O₂, DMSO nih.gov | Radical addition cascade | Not directly applicable at C3; requires prior C-H bond. |
| Trifluoroalkylation | CF₃SO₂Na, K₂S₂O₈ or Photocatalyst mdpi.com | SET-initiated CF₃ radical generation and addition | Not directly applicable at C3; requires prior C-H bond. |
| Arylation | Arylhydrazines, Blue Light, g-C₃N₄/NaI catalyst | Photocatalytic generation of aryl radical | Not directly applicable at C3; requires prior C-H bond. |
| Sulfonylation | Sulfites, Photocatalyst (4CzIPN), O₂ mdpi.com | Energy transfer to generate sulfonyl radical | Not directly applicable at C3; requires prior C-H bond. |
This table outlines common radical-mediated C-H functionalization strategies for the general quinoxalin-2(1H)-one scaffold, providing a mechanistic contrast to the SNAr pathway of the 3-chloro derivative.
Computational Chemistry and Advanced Spectroscopic Analysis in Research for 3 Chloro 7 Methoxy 1h Quinoxalin 2 One
Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis in Research Studies (e.g., NMR, High-Resolution Mass Spectrometry, IR, UV-Vis Spectroscopy)
Advanced spectroscopic methods are indispensable for the structural confirmation of quinoxalin-2-one derivatives. These techniques provide detailed information on the molecule's connectivity, functional groups, and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is crucial for confirming the arrangement of protons on the quinoxalin-2-one core. For a parent compound like 2-quinoxalinone, the proton on the heterocyclic ring (C3-H) appears as a singlet, while the aromatic protons on the benzene ring exhibit complex splitting patterns. In DMSO-d₆, the N-H proton of 2-quinoxalinone is typically observed as a broad singlet at approximately 12.47 ppm. chemicalbook.com For 3-chloro-7-methoxy-1H-quinoxalin-2-one, the absence of a C3 proton signal and the appearance of a singlet around 3.8-4.0 ppm for the methoxy (B1213986) group would be expected. The aromatic protons would show a specific splitting pattern consistent with a 1,2,4,5-tetrasubstituted benzene ring.
High-Resolution Mass Spectrometry (HRMS) : HRMS provides the exact mass of the compound, allowing for the determination of its elemental formula. This technique is fundamental for confirming the identity of newly synthesized derivatives and distinguishing between isomers.
Infrared (IR) Spectroscopy : The IR spectrum of quinoxalin-2-one derivatives is characterized by specific vibrational bands. A strong absorption peak corresponding to the C=O stretching vibration of the lactam group is typically observed in the range of 1650-1680 cm⁻¹. The N-H stretching vibration appears as a broad band between 3000 and 3400 cm⁻¹. Aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹. researchgate.netnist.gov
UV-Vis Spectroscopy : The electronic absorption spectra of quinoxaline (B1680401) derivatives, recorded in solvents like chloroform, typically display multiple absorption bands in the UV-Vis region. researchgate.net These bands arise from π→π* and n→π* electronic transitions within the aromatic and heterocyclic ring systems. The position and intensity of these bands are influenced by the nature and position of substituents on the quinoxalin-2-one core. researchgate.net
Table 1: Representative Spectroscopic Data for Quinoxalin-2-one Scaffolds
| Technique | Feature | Typical Range/Value | Reference Compound |
| ¹H NMR | N-H Proton (lactam) | ~12.4 ppm (in DMSO-d₆) | 2-Quinoxalinone chemicalbook.com |
| ¹H NMR | Aromatic Protons | 7.3 - 8.2 ppm | 2-Quinoxalinone chemicalbook.com |
| IR | C=O Stretch (lactam) | 1650 - 1680 cm⁻¹ | 3-methyl-2(1H)-quinoxalinone nist.gov |
| IR | N-H Stretch | 3000 - 3400 cm⁻¹ | 3-methyl-2(1H)-quinoxalinone nist.gov |
| UV-Vis | π→π* transitions | 300 - 450 nm | Quinoxaline Derivatives researchgate.net |
X-ray Crystallography Studies of Quinoxalin-2-one Derivatives
X-ray crystallography provides definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. Studies on derivatives such as 3-methyl-2(1H)-quinoxalinone and 3,7-dimethyl-2(1H)-quinoxalinone confirm that the quinoxaline ring system is essentially planar. researchgate.net In the crystal structure of 3-methyl-2(1H)-quinoxalinone, the C=O bond length is approximately 1.239 Å. researchgate.net A key feature in the crystal packing of these compounds is the formation of strong intermolecular N-H···O hydrogen bonds, which link molecules into dimers or chains. For instance, in 3-methyl-2(1H)-quinoxalinone, the N···O distance is 2.782 Å, indicative of a strong hydrogen bond. researchgate.net These interactions are fundamental to the stability of the crystal lattice.
Table 2: Selected Crystallographic Data for 3-methyl-2(1H)-quinoxalinone
| Parameter | Value | Significance |
| Crystal System | Monoclinic (P2₁/c) | Describes the symmetry of the unit cell. researchgate.net |
| C=O Bond Length | 1.239 (3) Å | Confirms the keto-form of the lactam. researchgate.net |
| N-H···O Bond Distance | 2.782 (6) Å | Indicates strong intermolecular hydrogen bonding. researchgate.net |
| Ring Planarity | Essentially planar | A characteristic feature of the fused ring system. researchgate.net |
Quantum Chemical Calculations and Molecular Modeling
Computational chemistry offers profound insights into the electronic structure and reactivity of molecules, complementing experimental findings.
Density Functional Theory (DFT) is a widely used computational method to investigate the properties of quinoxalin-2-one derivatives. researchgate.netscispace.com Calculations, often employing the B3LYP functional with basis sets like 6-31G** or 6-311G(d,p), provide optimized molecular geometries that show good agreement with experimental X-ray data. researchgate.netiucr.org DFT is used to calculate various electronic properties, such as atomic charges, dipole moments, and the energies of molecular orbitals, which are essential for predicting the molecule's reactivity and stability. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For example, DFT calculations on 1-nonyl-3-phenylquinoxalin-2-one determined the HOMO and LUMO energies to be -6.1155 eV and -2.2251 eV, respectively, resulting in an energy gap of 3.8904 eV. iucr.orgiucr.org This value is characteristic of a stable organic molecule.
Table 3: FMO Parameters for 1-nonyl-3-phenylquinoxalin-2-one
| Parameter | Calculated Value (eV) | Significance |
| E(HOMO) | -6.1155 | Energy of the highest occupied molecular orbital (electron-donating ability). iucr.orgiucr.org |
| E(LUMO) | -2.2251 | Energy of the lowest unoccupied molecular orbital (electron-accepting ability). iucr.orgiucr.org |
| ΔE (LUMO-HOMO) | 3.8904 | Energy gap, related to chemical reactivity and kinetic stability. iucr.orgiucr.org |
Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. researchgate.netnih.gov In quinoxalin-2-one derivatives, the most negative potential (red regions) is typically located around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. researchgate.net Positive potential (blue regions) is often found near the N-H proton, highlighting its role as a hydrogen bond donor.
Hirshfeld surface analysis is a powerful tool for quantifying intermolecular interactions within a crystal. iucr.orgiucr.orguctm.edu This analysis partitions the crystal space into regions where the electron density of a given molecule dominates. For quinoxalin-2-one derivatives, Hirshfeld analysis often reveals that H···H interactions are the most significant contributors to the crystal packing, frequently accounting for over 70% of the total interactions. iucr.orgiucr.org Other important contacts include C···H/H···C and O···H/H···O interactions, which correspond to weaker van der Waals forces and hydrogen bonds, respectively. iucr.orgiucr.org
Conformational Studies and Tautomeric Equilibria of Quinoxalin-2-ones in Different States
Quinoxalin-2-ones can theoretically exist in tautomeric forms, primarily the lactam (keto) and lactim (enol) forms. However, experimental and computational studies consistently show that the lactam form is significantly more stable. researchgate.net X-ray crystallography of various 3-substituted-2(1H)-quinoxalinones confirms that they exist exclusively in the keto form in the solid state. researchgate.net Spectroscopic studies in solution also support the predominance of the lactam tautomer. The potential for tautomerism is an important consideration, as the different forms would exhibit distinct chemical reactivity and biological activity. clockss.orgbeilstein-journals.org While the simple quinoxalin-2-one core strongly favors the lactam form, extensive side-chain modifications can, in some cases, lead to observable tautomeric equilibria. clockss.org
In Silico Approaches for Predicting Chemical Behavior and Interactions of the Chemical Compound
Computational studies for a compound like this compound typically involve a range of techniques to predict its physicochemical properties, pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential biological targets. These predictions are based on the molecule's structure and are calculated using various algorithms and models.
Physicochemical Properties Prediction:
The fundamental properties of a molecule, which dictate its behavior in a biological system, can be estimated using computational tools. For this compound, these properties are crucial for its development as a potential therapeutic agent.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 210.61 g/mol | Influences absorption and distribution. |
| LogP (octanol-water partition coefficient) | 1.8 - 2.5 | Indicates lipophilicity and affects membrane permeability. |
| Topological Polar Surface Area (TPSA) | 58.9 Ų | Relates to hydrogen bonding potential and cell permeability. |
| Number of Hydrogen Bond Donors | 1 | Influences solubility and receptor binding. |
| Number of Hydrogen Bond Acceptors | 3 | Influences solubility and receptor binding. |
Pharmacokinetic (ADME) Profile Prediction:
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in drug discovery. In silico tools can forecast the likely ADMET properties of this compound.
Predicted ADMET Profile of this compound
| ADMET Parameter | Predicted Outcome | Implication for Drug Development |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Caco-2 Permeability | Moderate to High | Suggests good absorption across the intestinal wall. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Low | May not readily cross into the central nervous system. |
| Plasma Protein Binding | High | Could affect the free concentration of the compound. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of certain CYP isozymes | May lead to drug-drug interactions. |
| Excretion | ||
| Renal Organic Cation Transporter | Not a substrate | Provides insight into the primary route of elimination. |
| Toxicity | ||
| hERG Inhibition | Low risk | Reduced likelihood of cardiac toxicity. |
Note: The predictions in this table are illustrative and based on general characteristics of similar quinoxalinone structures. Specific computational studies are required for accurate predictions for this compound.
Molecular Docking and Target Prediction:
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the binding of a small molecule, like this compound, to a protein target. The quinoxalinone core is a known "privileged scaffold" in medicinal chemistry, meaning it can bind to a variety of biological targets.
Through in silico screening, potential protein targets for this compound could be identified. These might include kinases, enzymes involved in inflammatory pathways, or receptors implicated in cell signaling. The docking simulations would provide information on the binding affinity (often expressed as a docking score or binding energy) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's active site. This information is crucial for understanding the compound's mechanism of action and for guiding further optimization of its structure to improve potency and selectivity.
While specific research on this compound is not widely published, the general principles of in silico analysis of quinoxalinone derivatives suggest that it would be a promising candidate for further investigation. The predictive power of computational chemistry allows researchers to build a strong hypothesis about the compound's behavior before embarking on extensive and costly experimental work.
Biological and Biomedical Research Applications of Quinoxalin 2 One Derivatives Strictly Academic, Non Clinical
Target-Oriented In Vitro Biological Activity Evaluation of 3-chloro-7-methoxy-1H-quinoxalin-2-one and its Analogs
The unique structural features of the quinoxalin-2-one core, particularly when substituted with reactive groups like chlorine at the 3-position and modulating groups like methoxy (B1213986) at the 7-position, make it a valuable template for designing molecules with specific biological targets. Researchers have extensively explored these derivatives in a variety of laboratory-based assays to elucidate their potential as inhibitors, binders, and cytotoxic agents.
Quinoxaline (B1680401) derivatives have been identified as potent inhibitors of various enzymes critical to cellular processes, including protein kinases and cyclooxygenase-2 (COX-2).
Kinase Inhibition: The proviral integration site for Moloney murine leukemia virus (Pim) kinases are key regulators of cell cycle progression and apoptosis, making them attractive targets in oncology research. mdpi.com Novel quinoxaline derivatives have been designed and synthesized as dual inhibitors of Pim-1 and Pim-2 kinases. While specific data for this compound is not detailed, studies on analogous structures, such as quinoxaline-2-carboxylic acid derivatives, have identified potent submicromolar inhibitors of Pim-1. mdpi.com Further optimization of this scaffold aims to enhance activity against both Pim-1 and Pim-2 isoforms. mdpi.com
COX-2 Inhibition: The cyclooxygenase-2 (COX-2) enzyme is implicated in inflammation and carcinogenesis, particularly in colorectal cancer, where it mediates the production of pro-carcinogenic prostaglandins. nih.gov A study evaluating Schiff's bases incorporating the quinoxalin-2(1H)-one scaffold for COX-2 inhibitory activity showed that these derivatives displayed a range of inhibition efficiencies. While most tested quinoxalinone compounds showed weak inhibition, the study highlighted that the introduction of electron-donating groups on the aryl moiety enhanced inhibitory activity, whereas halogen substituents reduced it. nih.gov
Table 1: COX-2 Inhibition by Quinoxalinone Derivatives A representative table illustrating the type of data found in research studies. Specific values for the title compound are not available in the provided sources.
| Compound | Substitution Pattern | COX-2 Inhibition (%) at 100 µg/mL |
|---|---|---|
| Quinoxalinone Analog A | Electron-donating group | Moderate |
| Quinoxalinone Analog B | Halogen substituent | Weak |
The quinoxaline scaffold has proven to be a suitable framework for developing ligands that can selectively bind to specific receptor subtypes.
Serotonin (5-HT) Receptor Binding: Derivatives of 2-chloro-quinoxaline have been investigated as ligands for serotonin receptors, which are involved in various physiological processes. A fragment screen identified 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline as a ligand that displays an 83-fold difference in binding affinity between the homomeric 5-HT3A and heteromeric 5-HT3AB receptors. nih.gov This discovery led to the development of a series of compounds with varying selectivity profiles, demonstrating that minor structural modifications, such as the addition of chlorine atoms at the 6 and 7 positions, can significantly influence receptor affinity and selectivity. nih.gov These compounds serve as valuable molecular tools for distinguishing between 5-HT3 receptor subtypes in research settings. nih.gov
Sigma (σ) Receptor Binding: In the search for ligands with high affinity for sigma-2 (σ2) receptors, which are overexpressed in many tumor cell lines, various heterocyclic scaffolds have been explored. While not quinoxaline-based, studies on structurally related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have identified compounds with subnanomolar binding affinity for σ2 receptors and high selectivity over σ1 receptors. upenn.edu These findings on related methoxy-substituted heterocyclic systems provide a rationale for exploring quinoxalinones with similar substitution patterns as potential σ2 receptor ligands.
The quinoxaline nucleus is a core component of several naturally occurring antibiotics and has been extensively used as a template for the synthesis of new antimicrobial agents. nih.govnih.govmdpi.com
Derivatives of 3-methyl-quinoxalin-2(1H)-one, a close structural analog of the title compound, have been synthesized and evaluated for their in vitro antimicrobial activity. researchgate.net For instance, 2-chloro-3-methylquinoxaline serves as a key intermediate for creating a variety of derivatives by attaching different moieties, such as ether linkages to aromatic aldehydes and amines. nih.gov Subsequent modifications to produce Schiff bases have yielded compounds with activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov Symmetrically 2,3-disubstituted quinoxalines have shown significant antibacterial activity, while other analogs displayed considerable antifungal activity. nih.gov Research has also shown that incorporating hydrazone, hydrazine, and pyrazole moieties into the quinoxalin-2(1H)-one scaffold can result in derivatives with significant antibacterial and fungicidal properties. johnshopkins.edu
Table 2: Antimicrobial Activity of Representative Quinoxalinone Derivatives This table summarizes the types of antimicrobial activity observed for the quinoxalinone class of compounds.
| Derivative Class | Target Organisms | Observed Activity |
|---|---|---|
| 2,3-disubstituted quinoxalines | Bacteria | Significant antibacterial activity nih.gov |
| Quinoxalinone-hydrazones | Bacteria, Fungi | Significant antibacterial and fungicidal activity johnshopkins.edu |
| Schiff bases of 2-chloro-3-methylquinoxaline | Gram-positive & Gram-negative bacteria | Activity against multiple strains nih.gov |
The emergence of drug resistance in parasites, particularly Plasmodium falciparum, the causative agent of malaria, necessitates the development of new therapeutic agents. Quinoxaline derivatives have been explored for their potential in this area. nih.gov
While research on quinoxalinones is ongoing, related 4(1H)-quinolone derivatives have shown significant promise. Structure-activity relationship studies on 6-chloro-7-methoxy-2-methyl-4(1H)-quinolones revealed that this specific substitution pattern has a synergistic effect, improving antimalarial activity by a factor of 30. nih.gov These compounds displayed low-nanomolar EC50 values against multi-drug-resistant strains of P. falciparum (W2 and TM90-C2B). nih.govnih.gov The success of the 6-chloro-7-methoxy substitution pattern in the quinolone series provides a strong rationale for investigating similarly substituted quinoxalinones, such as this compound, for antiplasmodial activity. nih.govnih.gov
The quinoxaline scaffold is a key feature in numerous compounds designed for anticancer research, with derivatives showing a wide range of cytotoxic activities against various human cancer cell lines. mdpi.comnih.gov
In Vitro Cytotoxicity: Derivatives of 6-chloroquinoxaline have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis. ekb.eg In one study, a novel 6-chloroquinoxaline derivative demonstrated a more potent cytotoxic effect against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines than the standard drug doxorubicin. ekb.eg Other studies have synthesized various quinoxaline derivatives and tested their cytotoxicity using MTT assays against cell lines such as A549 (lung cancer), revealing compounds with IC50 values comparable to the clinical anticancer drug 5-fluorouracil. nih.govnih.gov
Table 3: In Vitro Cytotoxicity (IC50) of Selected Quinoxaline Derivatives Against Human Cancer Cell Lines IC50 values represent the concentration required to inhibit 50% of cell growth.
| Compound | Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
|---|---|---|---|---|
| Compound 6 (6-chloroquinoxaline derivative) | MCF-7 (Breast) | 5.11 ekb.eg | Doxorubicin | 7.43 ekb.eg |
| Compound 6 (6-chloroquinoxaline derivative) | HCT-116 (Colon) | 6.18 ekb.eg | Doxorubicin | 9.27 ekb.eg |
| Compound 4m (quinoxaline derivative) | A549 (Lung) | 9.32 ± 1.56 nih.gov | 5-Fluorouracil | 4.89 ± 0.20 nih.gov |
| Compound 4b (quinoxaline derivative) | A549 (Lung) | 11.98 ± 2.59 nih.gov | 5-Fluorouracil | 4.89 ± 0.20 nih.gov |
Mechanistic Studies: Research into the mechanisms of action has shown that quinoxaline derivatives can induce apoptosis (programmed cell death) in cancer cells. For example, Western blot analysis confirmed that one potent quinoxaline compound effectively induced apoptosis in A549 lung cancer cells through mitochondrial- and caspase-3-dependent pathways. nih.gov Furthermore, many quinoxaline-based compounds are designed to inhibit specific molecular targets involved in cancer progression, such as receptor tyrosine kinases like VEGFR and EGFR, thereby blocking signaling pathways that promote cell proliferation and survival. ekb.egresearchgate.netresearchgate.net
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Understanding the relationship between the chemical structure of quinoxaline derivatives and their biological activity is crucial for designing more potent and selective compounds.
SAR studies on anticancer quinoxalines have revealed several key insights:
Linker Groups: The type of linker connecting the quinoxaline core to other chemical moieties is critical. An NH linker at the 3-position was found to be essential for the activity of some anticancer derivatives, while aliphatic linkers decreased it. mdpi.com
Synergistic Effects: In the context of antimalarial quinolone analogs, the combination of a chloro group at the 6-position and a methoxy group at the 7-position was found to produce a remarkable synergistic effect, significantly enhancing antiplasmodial activity. nih.gov This highlights the importance of the interplay between different substituents on the benzo-fused ring.
For receptor binding, SAR studies have shown that subtle changes can drastically alter selectivity. The addition of chlorine atoms at the 6 and 7 positions of a 2-amino-3-(piperazin-1-yl)quinoxaline core can modulate its binding affinity for 5-HT3A receptors. nih.gov These studies underscore the fine-tuning possible with the quinoxaline scaffold, allowing for the rational design of molecules with specific biological profiles.
Influence of Halogenation and Alkoxy Substitution on Biological Recognition and Potency in In Vitro Models
The specific placement of halogen and alkoxy groups on the quinoxalin-2-one ring system plays a critical role in modulating the biological activity of these derivatives. Structure-activity relationship (SAR) studies have demonstrated that these substitutions significantly influence how the molecules interact with biological targets, such as enzymes and receptors, thereby affecting their potency in in vitro models. nih.gov
Alkoxy groups, such as the methoxy group found in this compound, are also crucial modulators of activity. The presence of a methoxy group on the phenyl ring of quinoxaline derivatives has been noted to be conducive to their biological activity. nih.gov These groups can influence potency by participating in hydrogen bonding with target proteins or by altering the solubility and electronic distribution of the molecule. Research on quinoxaline 1,4-di-N-oxide derivatives has also pointed to the importance of substituents like methoxy groups in their antioxidant and anti-inflammatory profiles. unav.eduresearchgate.net
The interplay between different substituents is a key determinant of biological potency. The combination of a halogen at one position and an alkoxy group at another, as seen in the subject compound, creates a unique electronic and steric profile that is explored for targeting specific biological systems.
Table 1: Influence of Substituents on Quinoxaline Derivative Activity in In Vitro Models
| Substituent Change | Position | Observed Effect on In Vitro Activity | Compound Series | Reference |
|---|---|---|---|---|
| 7-F to 7-Cl | 7 | Decreased inhibition efficiency by 2.2-fold | Quinazolinones | nih.gov |
| 6,7-di-OCH₃ to 7-Cl | 6, 7 | Improved inhibition efficiency by 1.7-fold | Quinazolinones | nih.gov |
| Addition of Methoxy Group | Phenyl Ring | Conducive to biological activity | Quinoxalines | nih.gov |
Rational Design and Synthesis of Analogs for Enhanced Activity Towards Specific In Vitro Research Targets
The quinoxalin-2-one scaffold serves as a versatile template for the rational design of potent and selective inhibitors of various biological targets in academic research. nih.gov By modifying the core structure, researchers have developed analogs with enhanced activity for specific in vitro applications.
One prominent area of research involves the design of quinoxalin-2-one derivatives as kinase inhibitors for cancer research. nih.gov For example, new analogs have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. nih.gov In one study, the quinoxalin-2(1H)-one scaffold was used to replace the central moieties of approved anticancer agents, leading to the synthesis of derivatives with superior in vitro cytotoxic activity against liver, colorectal, and breast cancer cell lines compared to reference drugs. nih.gov Similarly, other research efforts have focused on designing 3-vinyl-quinoxalin-2(1H)-one derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), another important target in cancer biology. dovepress.com
Another application of rational design is the development of enzyme inhibitors for metabolic diseases. Quinoxalin-2(1H)-one-based design has led to the creation of several series of candidates for aldose reductase (ALR2) inhibitors, which are studied for their potential relevance to diabetic complications. researchgate.net Furthermore, quinoxalinone derivatives have been synthesized to target lactate dehydrogenase A (LDHA) and cyclooxygenase-2 (COX-2), enzymes that are overexpressed in certain cancers. nih.gov The design of these compounds often involves computational studies, such as molecular docking, to predict and optimize the binding interactions with the target enzyme. nih.govnih.gov
Table 2: Examples of Rationally Designed Quinoxalin-2-one Analogs and Their In Vitro Targets
| Target Enzyme/Receptor | Therapeutic Area (Research Focus) | Scaffold Modification Example | Reference |
|---|---|---|---|
| VEGFR-2 | Cancer | Quinoxalin-2(1H)-one replacing core of existing drugs | nih.gov |
| FGFR1 | Cancer | 3-vinyl-quinoxalin-2(1H)-one derivatives | dovepress.com |
| Aldose Reductase (ALR2) | Diabetic Complications | Phenolic quinoxalin-2(1H)-one derivatives | researchgate.net |
| COX-2 & LDHA | Cancer | Quinoxalinone Schiff's bases | nih.gov |
| Influenza NS1A Protein | Virology | 2,3,6-substituted quinoxaline derivatives | nih.gov |
Mechanistic Investigations of Biological Action at the Molecular and Sub-Cellular Levels in Academic Research Models
Understanding the molecular and sub-cellular mechanisms by which quinoxalin-2-one derivatives exert their effects is a key objective of academic research. These investigations often reveal that the compounds act through the inhibition of specific enzymes or the modulation of signaling pathways.
In the context of anticancer research, quinoxaline derivatives have been shown to exert their antiproliferative effects through a variety of molecular mechanisms. nih.gov These include the inhibition of protein kinases like VEGFR and EGFR, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival. nih.govnih.gov By blocking the activity of these kinases, the compounds can halt tumor cell proliferation and angiogenesis in in vitro models. nih.gov Other identified mechanisms in cancer models include the targeting of tubulin polymerization, interference with folate metabolism, and inhibition of topoisomerase II. nih.gov
For derivatives designed as anti-inflammatory agents, the mechanism often involves the inhibition of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX). nih.govunav.edu For example, certain quinoxaline 1,4-di-N-oxide derivatives have shown promising in vitro inhibition of soybean lipoxygenase, an enzyme involved in inflammatory pathways. unav.eduresearchgate.net The inhibition of COX-2, in particular, is a well-studied mechanism for anti-inflammatory action, as this enzyme is responsible for the production of pro-inflammatory prostaglandins. nih.gov
Development of the Chemical Compound as Chemical Probes and Tool Compounds for Biological Research
Beyond their potential as therapeutic leads, quinoxalin-2-one derivatives are being developed as chemical probes and tool compounds to study biological processes. Their utility in this area often stems from their inherent photophysical properties, such as fluorescence, which have historically been less explored compared to their biological activities. unamur.bersc.org
Recent research has investigated the fluorescence behavior of quinoxalin-2(1H)-ones, revealing their potential for applications in biosensing and bioimaging. unamur.be To illustrate this potential, a quinoxalinone-based chemoprobe was developed for the specific detection of hydrogen sulfide (H₂S), an important biological signaling molecule. rsc.org An azide-based fluorogenic probe was prepared from a quinoxalin-2(1H)-one precursor, demonstrating the applicability of this scaffold in creating tools for detecting specific analytes within a biological context. rsc.org The development of such probes allows for the visualization and quantification of specific molecules in academic research models, providing valuable insights into cellular functions and disease processes.
Future Directions and Emerging Research Avenues for 3 Chloro 7 Methoxy 1h Quinoxalin 2 One
Integration with Advanced Materials Science Research (e.g., Organic Electronics, Dyes, Fluorescent Probes, Sensors)
The quinoxalinone core is a promising scaffold for the development of advanced materials due to its inherent photophysical properties. nih.gov The integration of 3-chloro-7-methoxy-1H-quinoxalin-2-one into materials science research could unlock novel applications in organic electronics, dyes, and sensors.
Quinoxaline (B1680401) derivatives have been investigated for their utility as fluorescent probes for the detection of thiols. researchgate.net For instance, 3-substituted quinoxalin-2(1H)-ones have been synthesized and their fluorescence studied after reaction with various thiols. researchgate.net This suggests that this compound could be functionalized to create selective and sensitive fluorescent probes. Furthermore, aminoquinoxaline-based dual colorimetric and fluorescent sensors have been developed for pH measurement in aqueous media. mdpi.com These sensors exhibit shifts in both absorption and emission bands in response to pH changes, and their spectral changes can be observed by the naked eye, allowing for rapid, semi-quantitative analysis. mdpi.com
The electron-withdrawing nature of the quinoxalin-2(1H)-one fragment makes it a suitable component for creating "push-pull" systems, which are valuable in the development of materials with interesting photophysical properties for various applications. nih.gov The chloro and methoxy (B1213986) substituents on the this compound molecule can be strategically modified to fine-tune these electronic properties.
Future research could focus on synthesizing derivatives of this compound with tailored photophysical properties for specific applications. For example, by introducing different functional groups at the chloro position, it may be possible to develop novel dyes with high molar absorptivity or fluorescent probes with enhanced quantum yields.
Development of Novel Analytical Methods for Detection and Quantification in Research Settings
The advancement of research involving this compound and its derivatives necessitates the development of robust and sensitive analytical methods for their detection and quantification. High-performance liquid chromatography (HPLC) is a commonly employed technique for the analysis of quinoxalinone compounds. portico.org Fluorescent labeling, in particular, can be utilized to enhance the sensitivity of HPLC-based detection. portico.org
One approach involves the use of fluorescent agents that react with the quinoxalinone core to produce a highly fluorescent derivative. For example, orthophenylenediamine (OPD) can react with dehydroascorbic acid to form a fluorescent quinoxaline derivative, a principle that could be adapted for the detection of quinoxalinone compounds. mdpi.com
Future research in this area should aim to develop and validate new analytical methodologies with improved sensitivity, selectivity, and efficiency. This could include the exploration of different derivatizing agents for fluorescence detection, as well as the investigation of other analytical techniques such as mass spectrometry (MS) and capillary electrophoresis (CE). The development of such methods is crucial for pharmacokinetic studies, metabolic profiling, and quality control in the synthesis of new derivatives.
Synergistic Approaches in Academic Drug Discovery Research (e.g., Combination Studies in vitro, Multi-Target Ligand Design)
The quinoxaline scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. sapub.orgnih.govipp.pt The unique substitution pattern of this compound, featuring both a chloro and a methoxy group, offers opportunities for developing novel therapeutic agents. youtube.com
Combination Studies in vitro:
Investigating the synergistic effects of this compound derivatives in combination with existing drugs is a promising research avenue. For instance, a fused-quinoxaline-diazepine amine derivative has been shown to enhance the effectiveness of the PARP inhibitor Olaparib in homologous recombination-proficient cancer cells. acs.org This suggests that derivatives of this compound could be explored in combination therapies to overcome drug resistance or enhance therapeutic efficacy.
Multi-Target Ligand Design:
The complexity of many diseases often necessitates the modulation of multiple biological targets. acs.org The quinoxaline scaffold can serve as a basis for the design of multi-target-directed ligands (MTDLs). acs.org For example, quinoline (B57606) and quinazoline (B50416) derivatives have been developed as multiple kinase inhibitors, targeting receptors like VEGFR-2, EGFR, and HER-2. wikipedia.org The chloro and methoxy groups on this compound can be modified to incorporate pharmacophores that interact with different targets, leading to the development of novel MTDLs with improved efficacy and reduced side effects.
Future research should focus on the rational design and synthesis of this compound derivatives for combination studies and as multi-target ligands. In vitro and in vivo studies will be essential to validate their therapeutic potential.
Exploration of New Reaction Domains and Catalytic Systems for Expanding Derivative Synthesis
The expansion of the chemical space around the this compound scaffold is crucial for exploring its full potential in various applications. This requires the exploration of new reaction domains and the development of efficient catalytic systems.
The synthesis of quinoxaline derivatives often involves the condensation of o-phenylenediamines with α-dicarbonyl compounds. researchgate.net Various catalytic systems have been employed to improve the efficiency and sustainability of these reactions, including the use of ionic liquids, bio-based organocatalysts, and heterogeneous catalysts. rsc.org Transition-metal-free catalytic systems are also being explored to develop eco-friendly and environmentally benign strategies. rsc.org
Recent advances in C-H functionalization reactions offer a powerful tool for the direct modification of the quinoxalin-2(1H)-one core. nih.gov Multi-component tandem reactions have been developed for the synthesis of 3-substituted quinoxalin-2(1H)-ones, allowing for the construction of multiple C-C bonds in a single step. nih.gov
Future research in this area should focus on:
Developing novel and efficient catalytic systems for the synthesis of this compound and its derivatives.
Exploring new reaction methodologies, such as C-H activation and multi-component reactions, to access a wider range of derivatives.
Investigating the use of green and sustainable chemical processes, including the use of recyclable catalysts and aqueous reaction media. researchgate.netrsc.org
The following table summarizes some of the catalytic systems used in the synthesis of quinoxaline derivatives:
| Catalyst Type | Examples | Advantages |
| Ionic Liquids | 1-methyl-3-(3-trimethoxysilylpropyl) imidazolium (B1220033) hydrogen sulfate (B86663) functionalized cellulose | Effective, recyclable, green solvent compatibility |
| Organocatalysts | Acetic acid | Mild conditions, high yields |
| Heterogeneous Catalysts | Vanadium substituted Molybdotungstophosphoric acid, Polymer supported sulphanilic acid | Reusable, simple workup, excellent yields |
| Metal Catalysts | CrCl₂·6H₂O, PbBr₂, CuSO₄·5H₂O, Palladium | High efficiency, short reaction times |
Computational-Driven Research and Applications of Artificial Intelligence in Chemical Compound Design and Optimization
Computational Studies:
Density Functional Theory (DFT) calculations can be used to study the electronic properties of quinoxalinone derivatives, providing insights into their reactivity and potential applications. researchgate.netresearchgate.net Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of these compounds with biological targets, guiding the design of more potent and selective inhibitors. nih.govsemanticscholar.org For example, computational studies have been used to investigate the redox properties of quinoxalin-2(1H)-one and its derivatives. researchgate.net
Artificial Intelligence in Drug Design:
Design novel derivatives of this compound with desired biological activities or material properties.
Predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new compounds.
Optimize lead compounds to improve their efficacy and safety profiles.
The integration of computational and experimental approaches will be key to unlocking the full potential of this compound in various scientific fields.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-chloro-7-methoxy-1H-quinoxalin-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis can be achieved via condensation reactions between glyoxylate derivatives and substituted diamines. For example, Schiff base intermediates formed from glyoxylates and 4-chloroaniline can react with 4-methoxybenzene-1,2-diamine under controlled conditions (e.g., inert atmosphere, photocatalysis) to introduce the methoxy and chloro groups regioselectively . Alkylation or halogenation steps (e.g., using N-chlorosuccinimide) may follow to refine substituent positions. Solvent choice (e.g., DMF for solubility) and catalysts (e.g., tetrabutylammonium bromide) are critical for yield optimization .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Characteristic signals for the methoxy group (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.8–8.2 ppm) confirm regiochemistry. The absence of NH signals (δ >10 ppm) validates the 1H tautomer .
- IR : Stretching frequencies for C=O (~1680–1720 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) confirm functional groups.
- MS : Molecular ion peaks ([M+H]⁺) should match the molecular weight (210.61 g/mol). High-resolution MS resolves isotopic patterns for chlorine .
Q. What are the common chemical reactions of this compound, and how are they utilized in derivatization?
- Methodological Answer : Key reactions include:
- Nucleophilic substitution : The 3-chloro group reacts with amines or thiols under basic conditions (e.g., K₂CO₃/DMF) to form C-N or C-S bonds .
- Oxidation/Reduction : Hydrogen peroxide oxidizes the quinoxaline core to N-oxides, while NaBH₄ reduces carbonyl groups .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the 7-methoxy position .
Advanced Research Questions
Q. What strategies control regioselectivity during the introduction of chloro and methoxy groups at the 3- and 7-positions of the quinoxalin-2-one core?
- Methodological Answer : Regioselectivity is governed by:
- Directing groups : Electron-donating substituents (e.g., methoxy) activate specific positions for electrophilic substitution.
- Stepwise synthesis : Sequential halogenation (e.g., chlorination at position 3 via radical intermediates) followed by methoxylation (using CuI/NaOMe) minimizes cross-reactivity .
- Computational modeling : DFT calculations predict reactive sites based on electron density maps .
Q. How do electronic and steric factors influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Electronic effects : The electron-withdrawing methoxy group at position 7 deactivates the ring, directing nucleophiles to the 3-chloro position.
- Steric hindrance : Bulky substituents near the reaction site (e.g., methyl groups) slow kinetics, requiring polar aprotic solvents (e.g., DMSO) to enhance reactivity .
- Kinetic studies : Monitoring reaction progress via HPLC or in situ IR identifies rate-limiting steps .
Q. What in vitro assays evaluate the biological activity of this compound, particularly for enzyme inhibition or antimicrobial effects?
- Methodological Answer :
- Enzyme inhibition : Kinase inhibition assays (e.g., ADP-Glo™) quantify IC₅₀ values against target enzymes (e.g., EGFR or MAPK) .
- Antimicrobial testing : Broth microdilution (CLSI guidelines) determines MIC values against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) assess selectivity .
Q. How can computational chemistry (e.g., DFT, molecular docking) elucidate structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- DFT : Calculates HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking : AutoDock Vina simulates binding affinities to protein targets (e.g., HIV-1 reverse transcriptase), guiding rational drug design .
- MD simulations : Analyze ligand-protein stability under physiological conditions (e.g., 100 ns trajectories in GROMACS) .
Data Contradiction Analysis
Q. How can researchers reconcile contradictory data on the biological activity or synthetic pathways of this compound?
- Methodological Answer :
- Reproducibility checks : Standardize reaction conditions (e.g., solvent purity, catalyst loading) and biological assay protocols .
- Meta-analysis : Compare datasets across studies using tools like RevMan to identify outliers or confounding variables .
- Advanced characterization : Single-crystal XRD resolves structural ambiguities, while LC-MS/MS detects trace impurities affecting bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
